(Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions: The thiazole intermediate is then subjected to substitution reactions to introduce the 3,4-dimethylphenyl group. This can be done using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction between the thiazole derivative and 3-chlorobenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and acrylonitrile group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the dimethyl groups on the phenyl ring.
(Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile: Contains methoxy groups instead of methyl groups.
Uniqueness
The presence of the 3,4-dimethylphenyl group in (Z)-3-(3-chlorophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-13-6-7-16(8-14(13)2)19-12-24-20(23-19)17(11-22)9-15-4-3-5-18(21)10-15/h3-10,12H,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACDXYIGDLNUNA-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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